Eicosapentaenoic acid ethyl ester

Description

Historical Trajectory of Eicosapentaenoic Acid Ethyl Ester Investigation

The journey of omega-3 fatty acids from dietary components to therapeutic agents has been a long and evolving one. For many years after the discovery of essential fatty acids, omega-3s were largely overlooked in the scientific community. nih.gov The focus remained primarily on omega-6 fatty acids. It wasn't until the 1950s and 1960s that a few notable discoveries began to hint at the unique roles of omega-3s. nih.gov During this period, researchers identified that linolenic acid could be converted into other omega-3 fatty acids like docosahexaenoic acid (DHA) and that DHA was abundant in the brain. nih.gov

A significant turning point came in the 1970s with two key findings: the role of DHA in enhancing the retinal visual response and the link between the anti-thrombotic effects of EPA and protection against coronary thrombosis. nih.gov These discoveries spurred a wave of research into the physiological functions of EPA and DHA, leading to the current understanding that they are essential fatty acids with important roles in human health. nih.gov The development of methods to purify EPA and DHA into their ethyl ester forms in the early 1980s was a crucial step, allowing for more controlled and specific research into their individual effects. nih.gov This innovation made it possible to differentiate the impacts of EPA from those of DHA and other fatty acids present in fish oils. nih.gov

Evolution of Research Interest in Omega-3 Fatty Acid Esters for Biomedical Applications

The initial surge of interest in omega-3 fatty acids was largely driven by epidemiological observations of populations with high fish consumption and low rates of cardiovascular disease. nih.gov This led to numerous studies investigating the effects of fish oils, which contain a mixture of EPA and DHA, on cardiovascular health. nih.gov These early studies provided evidence for the triglyceride-lowering effects of omega-3s. nih.gov

As research progressed, the focus shifted towards understanding the distinct roles of EPA and DHA. The availability of purified ethyl esters of these fatty acids was instrumental in this endeavor. nih.govnih.gov It allowed for head-to-head comparisons and a more nuanced understanding of their individual contributions to various physiological processes. For instance, some studies suggested that while both EPA and DHA lower triglycerides, DHA might increase low-density lipoprotein (LDL) cholesterol, whereas EPA does not. researchgate.net

The development of high-purity EPA ethyl ester, known as icosapent ethyl, marked a significant milestone. researchgate.netnih.gov This prescription formulation has been the subject of major clinical trials, such as the MARINE and ANCHOR studies, which investigated its effects on remnant-like particle cholesterol and other lipid parameters. nih.gov The REDUCE-IT trial further solidified the role of high-dose EPA ethyl ester in cardiovascular risk reduction, demonstrating a significant decrease in major adverse cardiovascular events in high-risk patients already on statin therapy. nih.govmdpi.com This has led to the approval of icosapent ethyl as a prescription medication for managing severe hypertriglyceridemia. wikipedia.org

Conceptual Frameworks for this compound Pharmacological Study

The pharmacological study of this compound is multifaceted, encompassing its effects on lipid metabolism, inflammation, and cellular signaling pathways. A key area of investigation is its impact on triglyceride levels. nih.gov The proposed mechanisms include the inhibition of enzymes involved in triglyceride synthesis and the increased activity of lipoprotein lipase (B570770), which breaks down triglycerides. nih.gov

Another important framework is the anti-inflammatory action of EPA. pharmacoeconomics.ru EPA competes with arachidonic acid (ARA), an omega-6 fatty acid, for the same enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). pharmacoeconomics.rupharmacoeconomics.ru The metabolites derived from ARA are generally pro-inflammatory, while those from EPA are less inflammatory or even anti-inflammatory. Biophysical modeling studies suggest that EPA ethyl ester has a high affinity for these enzymes, which may be a key molecular basis for its therapeutic effects. pharmacoeconomics.rupharmacoeconomics.ru

Furthermore, research is exploring the broader metabolic effects of EPA-EE. Studies in animal models have shown that it can improve liver β-oxidase activity, reduce liver triglyceride levels, and down-regulate genes involved in fat production in both liver and muscle tissue. medchemexpress.comcaymanchem.com The pharmacokinetic profile of EPA-EE is also a critical aspect of its study, with research focusing on its absorption, distribution, and metabolism. nih.gov The digestion of ethyl esters is facilitated by pancreatic carboxylic acid ester lipase, and their absorption can be influenced by factors such as the fat content of a meal. nih.gov

Recent research has also delved into the distinct effects of EPA versus DHA on various cell types. For example, studies in murine models have shown that EPA and DHA ethyl esters can have different and time-dependent effects on B-cell activity. nih.gov This highlights the importance of studying these esters individually to fully understand their unique pharmacological profiles.

Detailed Research Findings

Table 1: Key Clinical Trials on this compound

| Study Name | Population | Key Findings |

| MARINE | Patients with very high triglycerides (≥500 mg/dL) | Icosapent ethyl significantly reduced triglyceride and remnant-like particle cholesterol (RLP-C) levels. nih.gov |

| ANCHOR | Patients with high triglycerides (≥200 and <500 mg/dL) on statin therapy | Icosapent ethyl significantly reduced triglyceride and RLP-C levels without increasing LDL-C. nih.gov |

| REDUCE-IT | High-risk patients with elevated triglycerides on statin therapy | Icosapent ethyl significantly reduced the risk of major adverse cardiovascular events by 25%. nih.govmdpi.com |

| JELIS | Japanese patients with hypercholesterolemia | EPA, in combination with a statin, significantly reduced major coronary events. nih.gov |

Table 2: Mechanistic Insights from Preclinical and In Vitro Studies

| Research Focus | Model/System | Key Findings |

| Lipid Metabolism | Rat models | EPA ethyl ester improved liver β-oxidase activity and reduced liver triglyceride levels. medchemexpress.comcaymanchem.com |

| Inflammation | Biophysical modeling | EPA ethyl ester showed high affinity for enzymes in the arachidonic acid cascade, such as COX-2 and 5-lipoxygenase. pharmacoeconomics.rupharmacoeconomics.ru |

| Gene Expression | Rat models (lean and overweight) | EPA ethyl ester treatment led to the down-regulation of lipogenic genes in muscle and liver. medchemexpress.com |

| Cellular Effects | Murine B-cells | EPA and DHA ethyl esters demonstrated differential and time-dependent effects on B-cell activity. nih.gov |

Structure

2D Structure

3D Structure

Properties

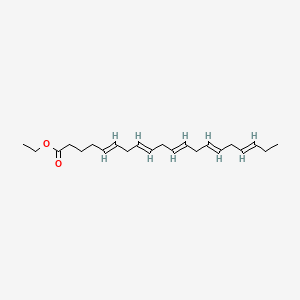

IUPAC Name |

ethyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-LRKAYDMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84494-70-2, 86227-47-6 | |

| Record name | 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosapentaenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Synthesis and Derivatization Strategies for Eicosapentaenoic Acid Ethyl Ester Research

Enzymatic and Chemical Synthetic Routes for Eicosapentaenoic Acid Ethyl Ester Production

The production of highly pure this compound is pivotal for research and therapeutic applications. Both enzymatic and chemical methods are employed, each with distinct advantages and outcomes.

Enzymatic synthesis offers a mild and selective approach to producing EPA-EE. Lipases are commonly used enzymes for this purpose, catalyzing the esterification of EPA or the transesterification of triglycerides found in fish oil with ethanol. Immobilized lipases, such as Novozym 435 and AY "Amano" 400SD, are particularly effective. unc.edu Research has demonstrated that using an immobilized lipase (B570770) can yield over 95% for EPA ethyl ester from fish oils after a 12-hour incubation period. metajournal.com A two-stage enzymatic process can further enrich the EPA content. unc.edu The initial stage involves the partial hydrolysis of fish oil to increase the concentration of EPA in the acylglycerol mixture. unc.edu This is followed by a transesterification step with ethanol, catalyzed by an enzyme like Novozym 435, to produce the final ethyl ester product. unc.edu

Chemical synthesis and purification methods are also widely used, often in combination to achieve high purity levels. These methods can include:

Molecular Distillation: This technique is used to separate compounds based on their molecular weight and is effective in enriching the concentration of EPA-EE from a raw fish oil mixture. It can increase the purity of EPA-EE from an initial concentration of 68-72% to 79-83%. scirp.org

Salt Precipitation: Following molecular distillation, a chemical method involving salt precipitation can be employed to further increase the purity of EPA-EE to between 88% and 92%. scirp.org

Chromatography: Various chromatographic techniques are instrumental in achieving the highest purity levels.

Continuous Batch Chromatography: This method has been shown to be highly effective, yielding an average relative purity of 97.82% and a recovery of 82.01%. caymanchem.com

High-Performance Countercurrent Chromatography (HPCCC): A two-step HPCCC process has been developed to isolate EPA ethyl ester with a final purity of 99% and a recovery rate of 98%. nih.gov

Industrial Preparation Stratography: As a final polishing step, this chromatographic method can elevate the purity of EPA-EE to 96% or higher. scirp.org

| Method | Starting Material Purity | Final Purity | Yield/Recovery | Reference |

| Enzymatic Synthesis (Immobilized Lipase) | Fish Oil | >95% (EPA-EE) | Not specified | metajournal.com |

| Two-Stage Enzymatic Preparation | Fish Oil (19.30% EPA) | 28.20% EPA in TAGs | Not specified | unc.edu |

| Molecular Distillation | 68-72% EPA-EE | 79-83% EPA-EE | 50-70% | scirp.org |

| Salt Precipitation | 79-83% EPA-EE | 88-92% EPA-EE | 50% | scirp.org |

| Continuous Batch Chromatography | Fish Oil Ethyl Esters | 97.82% (average) | 82.01% | caymanchem.com |

| High-Performance Countercurrent Chromatography | EPA-EE rich fraction | 99% | 98% | nih.gov |

| Industrial Preparation Stratography | 88-92% EPA-EE | 96% | Not specified | scirp.org |

Development of this compound Analogs and Prodrugs for Mechanistic Studies

To better understand the mechanisms of action of eicosapentaenoic acid, researchers develop analogs and prodrugs of its ethyl ester. These modified molecules can help to elucidate metabolic pathways, receptor interactions, and the specific contributions of EPA to various physiological effects.

Analogs of EPA-EE are structurally similar compounds that can be used to probe the specificity of its biological actions. While much of the research focuses on the highly purified EPA ethyl ester (icosapent ethyl) itself to distinguish its effects from other omega-3 fatty acids like docosahexaenoic acid (DHA), the development of synthetic analogs with altered double bond positions or chain lengths could provide further mechanistic insights. unc.edubohrium.com Studies with icosapent ethyl have suggested that its benefits may extend beyond simple triglyceride lowering, pointing to pleiotropic effects such as anti-inflammatory and anti-aggregatory mechanisms. metajournal.com

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. The development of ester prodrugs is a common strategy to improve the physicochemical properties of a drug, such as its lipophilicity and membrane permeability. scirp.org For instance, the esterification of a carboxyl group with an aliphatic alcohol, as in the case of EPA-EE, increases the molecule's lipophilicity, which can facilitate its passive diffusion across cell membranes. scirp.org

While specific prodrugs of EPA-EE designed for mechanistic studies are not extensively detailed in the provided search results, the general principles of prodrug design are applicable. For example, attaching EPA to other molecules, such as sugars or amino acids, could create novel prodrugs that utilize specific transporters for targeted delivery. scirp.org This approach has been explored for other drugs to enhance their penetration of the blood-brain barrier or to target specific tissues. scirp.org

| Strategy | Description | Potential Application for EPA-EE Research | Reference |

| High-Purity Analogs | Use of highly purified icosapent ethyl to isolate the specific effects of EPA. | Distinguishing the mechanistic actions of EPA from those of DHA and other fatty acids. | unc.edumetajournal.combohrium.com |

| Ester Prodrugs | Modification of the carboxylic acid group to enhance lipophilicity and membrane permeability. | EPA-EE itself is an ester prodrug of EPA, facilitating its absorption. | scirp.org |

| Amino Acid Ester Prodrugs | Linking an amino acid to the drug to potentially improve solubility or transport. | Could be designed to improve the aqueous solubility of EPA for specific experimental models. | scirp.orgnih.gov |

| Lipid Ester Prodrugs | Attaching the drug to another lipid moiety. | Could be used to investigate the role of specific lipid metabolic pathways in the effects of EPA. | scirp.org |

Isotopic Labeling Approaches for Metabolic Tracing of this compound

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules like this compound in biological systems. This approach involves replacing one or more atoms in the molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov Because these isotopes are chemically identical to their more common counterparts, the labeled molecule behaves in the same way as the unlabeled version within the body. youtube.com However, the difference in mass allows the labeled molecule and its metabolites to be detected and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

A common application of this technique in EPA-EE research is the use of deuterated standards for analytical quantification. For example, this compound-d₅ is a commercially available analog where five hydrogen atoms on the ethyl group have been replaced with deuterium. caymanchem.com This labeled compound serves as an ideal internal standard for quantifying the concentration of unlabeled EPA-EE in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The internal standard is added in a known amount to the sample, and the ratio of the signal from the unlabeled EPA-EE to the labeled standard allows for precise and accurate quantification, correcting for any sample loss during preparation and analysis.

Beyond its use as an analytical standard, isotopic labeling allows researchers to track the absorption, distribution, metabolism, and excretion of EPA-EE. For instance, by administering ¹³C-labeled EPA-EE, scientists can follow the incorporation of the labeled carbon atoms into various lipid pools, such as triglycerides and phospholipids (B1166683) in different tissues. nih.gov This provides direct evidence of how and where the fatty acid is utilized. It can also be used to measure the rate of lipid oxidation by detecting the appearance of labeled carbon dioxide (¹³CO₂) in expired breath. nih.gov These tracer studies are invaluable for understanding the complex metabolic pathways that EPA influences and for elucidating the full extent of its physiological effects. nih.govnih.gov

| Labeled Compound | Isotope | Application | Analytical Technique | Reference |

| This compound-d₅ | Deuterium (D) | Internal standard for quantification of EPA-EE. | GC-MS, LC-MS | caymanchem.com |

| [1-¹³C]palmitic acid | Carbon-13 (¹³C) | Tracing palmitate oxidation via ¹³CO₂ in breath. | Isotope Ratio MS | nih.gov |

| [1,1,2,3,3-²H₅]glycerol | Deuterium (D) | Measuring whole-body lipolysis. | Mass Spectrometry | nih.gov |

| Uniformly ¹³C-labeled compounds | Carbon-13 (¹³C) | Global metabolome analysis and pathway tracing. | LC-MS | youtube.com |

Pharmacokinetic and Metabolic Profiling of Eicosapentaenoic Acid Ethyl Ester in Preclinical Systems

Absorption and Distribution Patterns of Eicosapentaenoic Acid Ethyl Ester in Animal Models

Following oral administration in animal models, such as rats and dogs, this compound (EPA-E) undergoes hydrolysis to release eicosapentaenoic acid (EPA). researchgate.netnih.gov This free fatty acid is then absorbed, primarily through the lymphatic system, and incorporated into triglycerides within the intestine. researchgate.net The absorption of EPA-E is influenced by the presence of dietary fat; co-ingestion with a high-fat meal has been shown to significantly increase the absorption of EPA from its ethyl ester form in animal studies. nih.gov

Once absorbed, EPA is distributed throughout the body via the circulatory system. researchgate.net In the lymph fluid, EPA is initially found in low-density lipoproteins like chylomicrons. researchgate.net As it enters the systemic circulation, it gradually transitions to higher-density lipoprotein fractions. researchgate.net Studies using radiolabeled EPA-E in rats have demonstrated that the peak concentration of radioactivity in the plasma occurs between 6 to 9 hours after administration. researchgate.net The distribution of EPA is widespread, with accumulation observed in various tissues including adipose tissue, liver, heart, and brain. researchgate.net In adipose tissue, EPA and its metabolites are primarily stored as triglycerides, whereas in the brain, liver, and heart, they are predominantly found in phospholipids (B1166683). researchgate.net

The incorporation of EPA into red blood cell (RBC) membranes is considered a reliable indicator of the EPA content in other tissues. nih.gov While plasma concentrations of EPA reach a steady state relatively quickly, RBC concentrations tend to increase more slowly over time, suggesting a gradual accumulation and turnover within cell membranes. nih.gov

Enzymatic Hydrolysis and Bioavailability of this compound in in vivo Models

The bioavailability of eicosapentaenoic acid (EPA) from its ethyl ester form (EPA-E) is critically dependent on enzymatic hydrolysis. regulations.govnih.gov In the digestive tract, pancreatic lipases are responsible for cleaving the ethyl ester bond, releasing free EPA for absorption. regulations.govnih.gov Interestingly, in vitro studies have shown that the hydrolysis of EPA-E by pancreatic lipase (B570770) is slower compared to the hydrolysis of EPA from a triglyceride form. regulations.govnih.gov

Despite the slower in vitro hydrolysis rate, in vivo studies in animal models have demonstrated that the enteral absorption and bioavailability of EPA from EPA-E are comparable to that from natural triglyceride forms, especially when administered with a meal containing fat. nih.govregulations.govnih.gov The presence of fat in the small intestine stimulates the secretion of bile and pancreatic lipase, which enhances the emulsification and subsequent hydrolysis of the ethyl esters. nih.gov Following oral administration, the ethyl ester of EPA is generally not detectable in the blood, indicating complete hydrolysis during the digestive process to its free fatty acid form before absorption. nih.gov

The process involves the incorporation of the absorbed free EPA into various lipid pools. researchgate.net Initially, it is re-esterified into triglycerides within the enterocytes and packaged into chylomicrons for transport via the lymphatic system into the bloodstream. researchgate.net Once in circulation, lipoprotein lipase acts on the chylomicrons, releasing the fatty acids for uptake by various tissues. researchgate.net

Biotransformation Pathways of this compound and its Metabolites

Once absorbed and distributed, eicosapentaenoic acid (EPA) derived from its ethyl ester undergoes extensive biotransformation through several metabolic pathways. researchgate.net These pathways are crucial for its physiological functions and eventual elimination. The primary routes of metabolism include β-oxidation for energy production, elongation and desaturation to form other long-chain fatty acids, and conversion into a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs). regulations.govnih.gov

β-oxidation and Elongation/Desaturation Pathways

A significant portion of dietary EPA is subject to β-oxidation, a mitochondrial and peroxisomal process that breaks down fatty acids to produce acetyl-CoA. nih.govnih.gov This metabolic pathway is a key source of energy for various tissues, including the liver and muscle. caymanchem.commedchemexpress.com Studies in rats have shown that dietary supplementation with EPA ethyl ester can enhance the activity of hepatic β-oxidation enzymes. caymanchem.commedchemexpress.com Research in mouse models has indicated that upon entering the brain, EPA is rapidly β-oxidized, which may account for the relatively low levels of EPA found in brain phospholipids compared to docosahexaenoic acid (DHA). nih.gov The products of EPA's β-oxidation can also be reutilized in the synthesis of other endogenous fatty acids. nih.gov

Generation of Specialized Pro-resolving Mediators (SPMs) from Eicosapentaenoic Acid

Eicosapentaenoic acid (EPA) serves as a precursor for the biosynthesis of a class of lipid mediators known as specialized pro-resolving mediators (SPMs). soton.ac.ukbohrium.commdpi.com These molecules play a crucial role in the active resolution of inflammation, a process that is essential for tissue repair and return to homeostasis. soton.ac.ukbohrium.com The generation of SPMs from EPA is a key mechanism through which this fatty acid exerts its anti-inflammatory and pro-resolving effects. wikipedia.org

The biosynthesis of SPMs from EPA involves a series of enzymatic reactions catalyzed by lipoxygenases and cyclooxygenases. mdpi.comresearchgate.net This process leads to the formation of the E-series resolvins, specifically Resolvin E1 (RvE1) and Resolvin E2 (RvE2). mdpi.com These mediators have been shown in cell and animal models to possess potent anti-inflammatory and pro-resolving activities. soton.ac.ukbohrium.com They act by binding to specific G protein-coupled receptors on immune cells, which in turn modulates cellular responses to inhibit pro-inflammatory signaling. mdpi.com The production of these EPA-derived SPMs is a critical component of the body's natural mechanism to control and resolve inflammation. soton.ac.uk

Tissue-Specific Accumulation and Elimination Kinetics of this compound and its Derivatives

Following administration of this compound (EPA-E), the resulting eicosapentaenoic acid (EPA) and its metabolites exhibit tissue-specific patterns of accumulation and elimination. researchgate.net After absorption, EPA is distributed to various organs, with notable accumulation in the liver, adipose tissue, heart, and brain. researchgate.net The form in which EPA is stored differs between tissues; in adipose tissue, it is primarily found in triglycerides, while in the liver, heart, and brain, it is predominantly incorporated into phospholipids within cell membranes. researchgate.netnih.gov

The elimination kinetics of EPA from the body are complex and involve multiple processes. A significant route of elimination is through β-oxidation, where EPA is catabolized to produce energy. researchgate.net Studies in rats using radiolabeled EPA-E have shown that a substantial portion of the administered dose is excreted as carbon dioxide in expired air, reflecting its use as a metabolic fuel. researchgate.net Biliary excretion represents a minor route of elimination for EPA and its metabolites. researchgate.net

Pharmacokinetic studies in healthy human subjects receiving icosapent ethyl, a high-purity form of EPA-E, have provided insights into its elimination half-life. The mean elimination half-life of total EPA from plasma at steady state was approximately 79 hours. nih.govnih.govresearchgate.net The apparent total plasma clearance was about 757 mL/h, and the apparent volume of distribution was around 82 liters, indicating that EPA is extensively distributed throughout the body. nih.govnih.govresearchgate.net While plasma levels of EPA reach a steady state within approximately 14 to 28 days of consistent dosing, the concentration in red blood cells continues to rise over a longer period, suggesting a slower turnover and accumulation in cellular compartments. nih.govresearchgate.net

Pharmacokinetic Parameters of Total EPA in Plasma (Healthy Subjects)

| Parameter | Mean Value (SD) |

| Elimination Half-life (t½) | 79 (47) hours |

| Apparent Total Plasma Clearance (CL/F) | 757 (283) mL/h |

| Apparent Volume of Distribution (Vz/F) | 82 (56) L |

| Data from multiple-dose studies of icosapent ethyl. nih.govresearchgate.net |

Molecular and Cellular Pharmacological Mechanisms of Eicosapentaenoic Acid Ethyl Ester

Modulation of Lipid Metabolism and Eicosanoid Biosynthesis by Eicosapentaenoic Acid Ethyl Ester

EPA-EE significantly impacts lipid metabolism and the production of eicosanoids, which are signaling molecules involved in inflammation. drugbank.commedchemexpress.comnih.gov The primary mechanisms include reducing the synthesis of triglycerides in the liver and increasing their clearance from the blood. drugbank.comnih.govdrugbank.com Studies have shown that EPA-EE can decrease the activity of enzymes involved in triglyceride synthesis, such as acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), and enhance the breakdown of fatty acids through β-oxidation. drugbank.comdrugbank.com

One of the key actions of EPA-EE is its influence on eicosanoid biosynthesis. Eicosanoids are derived from the enzymatic oxidation of 20-carbon polyunsaturated fatty acids like arachidonic acid (AA) and EPA. creative-proteomics.com EPA competes with AA for the same enzymes, cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for producing eicosanoids. nih.govnih.gov

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are two major routes for eicosanoid production. creative-proteomics.compoliklinika-harni.hr The COX pathway leads to the formation of prostaglandins (B1171923) (PGs) and thromboxanes (TXs), while the LOX pathway produces leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.compoliklinika-harni.hr

EPA serves as a competitive substrate for both COX and LOX enzymes, leading to the production of different series of eicosanoids compared to those derived from AA. nih.govnih.govresearchgate.net

Cyclooxygenase (COX) Pathway : When EPA is metabolized by COX enzymes, it produces the 3-series prostaglandins (e.g., PGE₃) and thromboxanes (e.g., TXA₃). nih.govwikipedia.org These are generally less inflammatory and have weaker platelet-aggregating effects than the 2-series prostanoids (e.g., PGE₂, TXA₂) derived from AA. nih.govnih.gov For instance, TXA₂ is a potent vasoconstrictor and platelet aggregator, while TXA₃ has minimal effects on platelet aggregation. nih.gov Similarly, PGE₃ is considered less inflammatory than PGE₂. nih.gov Some research also suggests that EPA can inhibit the activity of COX-1 and reduce the expression of COX-2, further decreasing the production of pro-inflammatory eicosanoids. nih.gov

Lipoxygenase (LOX) Pathway : In the LOX pathway, EPA is converted to 5-series leukotrienes (e.g., LTB₅). nih.govnih.gov LTB₅ is a significantly weaker chemoattractant for neutrophils compared to LTB₄, the leukotriene derived from AA. nih.gov This shift in leukotriene production contributes to the anti-inflammatory properties of EPA. nih.gov

The competition between EPA and AA for these enzymatic pathways ultimately shifts the balance of eicosanoid production towards less inflammatory and less thrombotic mediators. nih.gov

Delta-5 desaturase (D5D), an enzyme encoded by the FADS1 gene, is a critical rate-limiting enzyme in the synthesis of arachidonic acid (AA) from dihomo-γ-linolenic acid (DGLA). nih.govnih.gov By inhibiting D5D activity, the production of AA is reduced, which in turn decreases the substrate available for the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. nih.govnih.gov While direct inhibition of D5D by EPA-EE is a complex area of research, some studies suggest that omega-3 fatty acids, including EPA, can suppress the activity of this enzyme. tandfonline.com This suppression would lead to a lower tissue concentration of AA and a higher ratio of EPA to AA, further contributing to a less inflammatory state. tandfonline.com

Receptor-Mediated Signaling by this compound and its Metabolites

EPA and its metabolites can act as signaling molecules by directly interacting with and activating various cell surface and nuclear receptors. nih.gov

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. EPA is a known agonist for several GPCRs, most notably GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and, to a lesser extent, GPR40 (FFAR1). nih.govnih.gov

GPR120 : Activation of GPR120 by EPA has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects. nih.govnih.gov In macrophages, GPR120 activation by omega-3 fatty acids can inhibit inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and tumor necrosis factor-α (TNF-α). nih.govnih.gov This occurs through a β-arrestin 2-dependent mechanism that interferes with the TAK1/TAB1 complex, a key component in the activation of pro-inflammatory transcription factors like NF-κB and JNK. nih.gov In adipocytes, GPR120 activation by EPA has also been shown to suppress inflammation. nih.govfao.org

GPR40 : While GPR40 is more potently activated by saturated and monounsaturated fatty acids, EPA can also act as a ligand. nih.gov GPR40 is primarily expressed in pancreatic β-cells and plays a role in stimulating insulin (B600854) secretion.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. EPA and its metabolites are natural ligands for PPARs, particularly PPARα and PPARγ. nih.govnih.gov

PPARα : Activation of PPARα, which is highly expressed in the liver, heart, and skeletal muscle, leads to an increase in the expression of genes involved in fatty acid oxidation. nih.gov This contributes to the triglyceride-lowering effect of EPA-EE. nih.gov

PPARγ : PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity. nih.gov EPA has been shown to activate PPARγ, leading to the accumulation of lipids in adipocytes and the regulation of genes involved in lipid synthesis. nih.gov PPARγ activation also has anti-inflammatory effects. nih.gov

Regulation of Gene Expression and Epigenetic Modifications by this compound

The therapeutic effects of EPA-EE are also mediated through its ability to regulate the expression of various genes and potentially induce epigenetic modifications. frontiersin.org By acting as a ligand for transcription factors like PPARs, EPA can directly influence the transcription of genes involved in lipid metabolism and inflammation. nih.govfrontiersin.org

Research has shown that EPA can down-regulate the expression of pro-inflammatory genes, such as those encoding for cytokines like TNF-α and interleukin-6 (IL-6). nih.govnih.gov Conversely, it can up-regulate the expression of genes with anti-inflammatory properties. nih.gov For example, in endothelial cells, EPA has been shown to increase the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), both of which are involved in antioxidant responses. nih.gov

Furthermore, EPA may influence gene expression through epigenetic mechanisms, such as DNA methylation and histone modifications, although this is an area of ongoing research. frontiersin.org These changes can lead to long-term alterations in gene expression patterns, contributing to the sustained benefits of EPA-EE on cardiovascular health.

Transcription Factor Modulation (e.g., NF-κB, SREBP-1c)

This compound (EPA-EE) exerts significant influence over gene expression by modulating the activity of key transcription factors involved in inflammation and lipid metabolism. Notably, EPA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a central regulator of inflammatory responses, and its inhibition by EPA contributes to the compound's anti-inflammatory effects. nih.govmdpi.com Studies have demonstrated that EPA can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. nih.govbiorxiv.org This modulation occurs independently of the Toll-like receptor 4 (TLR4)-IRF5 pathway, highlighting a specific mechanism of action. biorxiv.org

In the realm of lipid metabolism, EPA affects sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a critical transcription factor that promotes the synthesis of fatty acids and triglycerides. Research indicates that EPA down-regulates SREBP-1c by inhibiting its nuclear translocation, which in turn reduces the expression of genes involved in lipogenesis. nih.gov This action contributes to the triglyceride-lowering effect of EPA-EE.

Furthermore, EPA has been found to upregulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a crucial role in the antioxidant defense system. nih.govnih.gov By activating Nrf2, EPA enhances the expression of various antioxidant enzymes, thereby protecting cells from oxidative damage. nih.govnih.gov

MicroRNA and Long Non-coding RNA Regulation

This compound (EPA-EE) has been shown to regulate the expression of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are non-coding RNA molecules that play crucial roles in gene regulation. nih.govmdpi.com These regulatory effects contribute to the anti-inflammatory and metabolic benefits of EPA. nih.gov

In a study on visceral adipose tissue from obese mice, EPA supplementation led to the differential expression of 62 microRNAs. nih.gov For instance, EPA was found to upregulate miR-30a-3p, which is known to indirectly downregulate inflammatory targets. mdpi.com Conversely, EPA can modulate miRNAs like miR-221-3p, which is associated with the activation of inflammatory pathways. mdpi.com In brown adipose tissue, EPA has been shown to upregulate nine miRNAs and downregulate six, including miR-455-3 and miR-150-5p, which are key regulators of thermogenic function. ttu.edu

The interplay between EPA, miRNAs, and their target genes creates a complex regulatory network. A single miRNA can target hundreds of different messenger RNAs (mRNAs), and a single mRNA can be regulated by multiple miRNAs. mdpi.com This complexity allows EPA to exert broad and nuanced effects on cellular processes.

Effects of this compound on Cellular Membrane Dynamics and Fluidity

Eicosapentaenoic acid (EPA), the active metabolite of EPA-EE, incorporates into the phospholipids (B1166683) of cellular membranes, thereby altering their physical properties, including fluidity and dynamics. nih.govnih.gov The effects of EPA on membrane fluidity are complex and can vary depending on the cellular context and the presence of other fatty acids.

In some studies, EPA has been shown to increase membrane fluidity. nih.gov For example, in cultured human keratinocytes, treatment with EPA resulted in an increase in cellular membrane fluidity, as measured by fluorescence recovery after photobleaching. nih.gov This increased fluidity was associated with changes in the expression of cell adhesion molecules. nih.gov

However, other research suggests that EPA can have a stabilizing effect on membranes, particularly in the context of high cholesterol levels. In atherosclerotic-like model membranes, EPA was found to reduce membrane fluidity and inhibit the formation of cholesterol crystalline domains. nih.govresearchgate.net This effect is in contrast to docosahexaenoic acid (DHA), another omega-3 fatty acid, which was observed to increase membrane fluidity. nih.govahajournals.org Small-angle X-ray scattering analysis has shown that EPA-containing membranes have a greater width compared to those with DHA, suggesting a more uniform and stable lipid arrangement. nih.govahajournals.org In resting, non-stimulated neutrophils, EPA has been observed to dose-dependently increase plasma membrane fluidity. nih.gov

These distinct effects on membrane structure and dynamics may underlie some of the differential biological activities observed between EPA and DHA. ahajournals.orgresearchgate.net The ability of EPA to maintain or in some cases reduce membrane fluidity, especially in cholesterol-rich environments, may contribute to its vasoprotective effects.

Anti-Inflammatory and Pro-Resolving Cellular Mechanisms of this compound

This compound (EPA-EE) exhibits potent anti-inflammatory and pro-resolving properties through a variety of cellular mechanisms. nih.govnih.gov These actions are crucial to its therapeutic effects in cardiovascular disease and other inflammatory conditions.

A key mechanism is the modulation of inflammatory signaling pathways. EPA has been shown to inhibit the production of pro-inflammatory eicosanoids, such as certain prostaglandins and leukotrienes, which are derived from the omega-6 fatty acid arachidonic acid (AA). nih.gov Instead, EPA is a substrate for the production of less inflammatory or even anti-inflammatory mediators. nih.gov

Furthermore, EPA gives rise to a class of specialized pro-resolving mediators (SPMs), specifically the E-series resolvins (e.g., Resolvin E1 and Resolvin E2). mdpi.comcaymanchem.com These molecules actively promote the resolution of inflammation by limiting neutrophil infiltration into tissues and stimulating the clearance of apoptotic cells by macrophages. caymanchem.com This pro-resolving activity helps to restore tissue homeostasis following an inflammatory response.

Modulation of Cytokine and Chemokine Production

Eicosapentaenoic acid (EPA) significantly modulates the production of cytokines and chemokines, which are signaling proteins that orchestrate inflammatory responses. nih.govmdpi.com EPA has been demonstrated to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

In human vascular endothelial cells, EPA has been shown to inhibit the vascular endothelial growth factor (VEGF)-induced production of the pro-inflammatory cytokine IL-6 and the chemokines monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8). nih.gov This inhibition is mediated, at least in part, through the suppression of the p38 MAPK and NF-κB signaling pathways. nih.gov

In adipose tissue of obese mice, EPA has been found to downregulate the expression of genes associated with inflammation and chemotaxis, including Ccr5 and Ccl9. mdpi.com It also downregulates the cell-surface receptor Cd84, which is involved in activating cytokine production by macrophages. mdpi.com

Impact on Immune Cell Trafficking and Phagocytosis

Eicosapentaenoic acid (EPA) influences the trafficking and function of various immune cells. mdpi.com It has been shown to inhibit the movement of monocytes into early atherosclerotic lesions, a critical step in the development of atherosclerosis. nih.gov

The effect of EPA on phagocytosis, the process by which immune cells engulf pathogens and cellular debris, appears to be context-dependent. Some studies have shown that omega-3 fatty acids, including EPA, can enhance the phagocytic capacity of macrophages and neutrophils. mdpi.com For instance, polymorphonuclear leukocytes from goats incubated with EPA showed an increased capacity to phagocytose E. coli. mdpi.com However, other research has indicated that EPA can inhibit the phagocytic activity of human neutrophils. nih.gov In healthy humans, EPA treatment did not alter neutrophil or monocyte phagocytosis. researchgate.net These differing findings may be attributable to variations in experimental models and conditions.

Antioxidant Mechanisms and Oxidative Stress Modulation by this compound

This compound (EPA-EE) exerts significant antioxidant effects and modulates oxidative stress through multiple mechanisms. nih.govnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of many chronic diseases.

EPA has been shown to reduce the formation of ROS and protect against lipid peroxidation, even in membranes with high cholesterol content. nih.gov One of the key ways EPA achieves this is by upregulating the transcription factor Nrf2. nih.govnih.gov The activation of Nrf2 leads to an increased expression of a suite of antioxidant enzymes, including heme oxygenase-1, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase. nih.gov

In addition to enhancing endogenous antioxidant defenses, EPA can also directly influence signaling pathways involved in oxidative stress. For example, it has been shown to inhibit the RhoA/ROCK signaling pathway, which is linked to ROS production. nih.gov Furthermore, in T cells, EPA exposure has been found to increase the expression of genes involved in oxidative stress protection. biorxiv.orgbiorxiv.org By competing with arachidonic acid for incorporation into cell membranes, EPA can also lead to changes in signaling pathways that contribute to oxidative stress. nih.gov

Modulation of Vesicular Nucleotide Transporter (VNUT) Activity by this compound

The vesicular nucleotide transporter (VNUT), also known as solute carrier SLC17A9, is a critical protein responsible for the transport of nucleotides, particularly adenosine (B11128) triphosphate (ATP), into secretory vesicles in various cells, including neurons and endocrine cells. pnas.orgfrontiersin.org This vesicular storage is an essential step for the subsequent release of ATP into the extracellular space, a process that initiates purinergic signaling. pnas.orgfrontiersin.org Purinergic signaling plays a key role in a wide array of physiological and pathological processes, such as pain transduction, inflammation, and neurotransmission. frontiersin.orgpatsnap.com Consequently, the inhibition of VNUT presents a therapeutic strategy for conditions where purinergic signaling is dysregulated. patsnap.comnih.gov

Recent research has identified VNUT as a molecular target for the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). pnas.orgpnas.org Studies have demonstrated that EPA is a potent and reversible inhibitor of VNUT. nih.govelsevierpure.com The mechanism of this inhibition is believed to be allosteric, involving competition with chloride ions (Cl⁻), which are necessary for VNUT's transport activity. pnas.orgnih.govnih.gov In vitro analyses have determined that EPA inhibits human VNUT-mediated ATP uptake with a half-maximal inhibitory concentration (IC50) of 67 nM. pnas.orgnih.govelsevierpure.com By blocking VNUT, EPA effectively impairs the vesicular storage and subsequent release of ATP from neurons without affecting the release of other neurotransmitters. pnas.orgnih.gov

However, when focusing specifically on This compound (EPA-EE) , research indicates a significant difference in activity compared to its parent compound, EPA. pnas.org The esterification of the carboxyl group in EPA to form the ethyl ester derivative substantially reduces its ability to inhibit VNUT-mediated ATP uptake. pnas.org This suggests that the free carboxyl group of the fatty acid is crucial for its potent inhibitory interaction with the VNUT protein. pnas.org While EPA itself is a strong inhibitor, the ethyl ester form is markedly less effective. pnas.org

There is also scientific debate regarding the precise mechanism of action. An alternative hypothesis suggests that EPA may act as a proton conductor (protonophore), increasing the proton permeability of vesicular membranes. frontiersin.orgnih.gov This action would disrupt the electrochemical proton gradient that powers not only VNUT but also other vesicular transporters, leading to a non-specific inhibition of neurotransmitter storage. frontiersin.orgnih.gov This alternative view proposes that EPA's effects might be broader than just specific VNUT inhibition. frontiersin.org

Detailed Research Findings

| Compound | Target | Effect | IC50 Value | Proposed Mechanism | Citation |

| Eicosapentaenoic Acid (EPA) | Human Vesicular Nucleotide Transporter (VNUT) | Potent, reversible inhibition of ATP uptake | 67 nM | Allosteric modulator, competitive with Cl⁻ | nih.gov, pnas.org |

| This compound | Human Vesicular Nucleotide Transporter (VNUT) | Significantly reduced inhibitory effect compared to EPA | Not specified | The free carboxyl group is suggested to be important for potent inhibition. | pnas.org |

| Eicosapentaenoic Acid (EPA) | Bovine Chromaffin Granule Vesicles | Inhibition of ATP-dependent ATP uptake | 1.2 µM | Acts as a proton conductor, non-specifically disrupting the proton gradient. | frontiersin.org, nih.gov |

Preclinical Biological Activities and Mechanistic Insights of Eicosapentaenoic Acid Ethyl Ester

Modulation of Cardiovascular Pathophysiological Mechanisms in Preclinical Models

Preclinical studies have demonstrated that EPA-EE influences several key mechanisms involved in the development and progression of cardiovascular diseases. These effects are observed in various models, from cultured cells to animal studies, and point towards a multi-faceted modulation of cardiovascular pathophysiology. nih.gov EPA has been shown to have pleiotropic effects that beneficially influence multiple steps in atherosclerosis, including endothelial dysfunction, oxidative stress, foam cell formation, and platelet aggregation. lipid.org

The endothelium plays a crucial role in maintaining vascular health, largely through the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. nih.gov Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in atherosclerosis. nih.gov Preclinical evidence indicates that EPA-EE can directly improve endothelial function.

In cultured human endothelial cells (HUEs), EPA ethyl ester (EPA-E) was found to significantly enhance the production of NO. nih.gov This effect was associated with an increase in the intracellular concentration of free calcium (Ca2+) and the activation of the Ca(2+)-calmodulin system of NO synthase. nih.gov Furthermore, EPA-E was shown to counteract the inhibitory effect of high glucose levels on NO production, suggesting a potential benefit in conditions like diabetes where endothelial function is often compromised. nih.gov

Under inflammatory conditions, such as those induced by the cytokine interleukin-6 (IL-6), EPA has been shown to reverse endothelial NO synthase (eNOS) uncoupling. ahajournals.orgmssm.edunih.gov This uncoupling leads to the production of superoxide (B77818) instead of NO, contributing to oxidative stress. EPA pretreatment of human endothelial cells challenged with IL-6 led to an increased ratio of NO to peroxynitrite release, a key indicator of improved eNOS coupling. ahajournals.orgmssm.edunih.gov This improvement was linked to the modulation of protein expression, with EPA augmenting the expression of proteins involved in NO production, such as heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1. ahajournals.orgmssm.edunih.gov The combination of EPA and atorvastatin (B1662188) has been observed to synergistically improve endothelial vasodilator function by increasing the ratio of stimulated NO to peroxynitrite. nih.gov

Table 1: Effects of Eicosapentaenoic Acid Ethyl Ester on Endothelial Cell Function

| Model System | Condition | Key Finding | Mechanism | Citation |

| Human Umbilical Vein Endothelial Cells (HUEs) | Standard Culture | Enhanced NO production | Increased intracellular Ca2+; Activation of Ca(2+)-calmodulin system | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUEs) | High Glucose | Prevented inhibition of NO production | Counteracted glucose-mediated inhibition | nih.gov |

| Human Endothelial Cells (ECs) | IL-6 Challenge (Inflammation) | Reversed eNOS uncoupling; Increased NO/peroxynitrite ratio | Augmented expression of heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1 | ahajournals.orgmssm.edunih.gov |

| Human Endothelial Cells (ECs) | Oxidative Stress | Improved endothelial function | Enhanced NO bioavailability | nih.gov |

The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the formation of atherosclerotic plaques. Preclinical studies suggest that EPA can inhibit these processes. In cultured VSMCs, EPA was shown to inhibit proliferation induced by platelet-derived growth factor (PDGF). nih.gov The mechanism for this anti-proliferative effect involves the modulation of various steps in the growth factor's signal transduction pathway. nih.gov Specifically, EPA was found to inhibit PDGF binding to its receptor and suppress the activation of protein kinase C. nih.gov Additionally, EPA suppressed the expression of c-fos mRNA, an immediate-early gene involved in cell proliferation. nih.gov In other studies, it was noted that monocyte chemoattractant protein-1 (MCP-1) can stimulate the proliferation and migration of rat vascular smooth muscle cells through the activation of endogenous vascular endothelial growth factor (VEGF). nih.gov

EPA-EE has been investigated for its anti-thrombotic potential, which is attributed to its effects on platelet function and the coagulation cascade. nih.govnih.gov In preclinical models, EPA has demonstrated the ability to reduce platelet aggregation and alter the production of key signaling molecules involved in thrombosis. nih.govnih.gov

One of the primary mechanisms is the competition of EPA with arachidonic acid (AA), an omega-6 fatty acid, for the enzyme cyclooxygenase (COX) in platelets. cureus.com This competition leads to a decrease in the synthesis of thromboxane (B8750289) A2 (a potent platelet activator and vasoconstrictor) and an increase in the production of thromboxane A3, which is a much weaker platelet aggregator. nih.govcureus.com

Studies comparing EPA-EE to fish oil extracts found that pure EPA-EE was more effective at limiting platelet reactivity. nih.gov It increased the bleeding time and the threshold dose of collagen required to induce platelet aggregation. nih.gov Furthermore, EPA treatment significantly decreased thromboxane synthesis in response to collagen. nih.gov In vitro studies have shown that EPA has a dose-dependent inhibitory effect on platelet aggregation induced by various agonists. nih.gov When combined with other antiplatelet drugs, EPA can enhance their inhibitory effects on platelet activation. nih.gov

EPA-EE is well-recognized for its effects on lipid metabolism, particularly its ability to lower triglyceride levels. Preclinical research has shed light on the molecular mechanisms underlying this effect.

EPA has been shown to regulate hepatic lipid metabolism by reducing the synthesis of triglycerides. nih.gov In high-fat-fed mice, EPA treatment led to a significant reduction in the gene expression of key enzymes and transcription factors involved in lipogenesis, including sterol regulatory element-binding protein-1c (Srebp-1c), fatty acid synthase (Fasn), and acetyl-CoA carboxylase (Acaca). nih.gov EPA is thought to inhibit the maturation of SREBP-1, a key step in its activation. nih.gov Icosapent ethyl has been shown to decrease very-low-density lipoprotein (VLDL) particles by either reducing their release from the liver or increasing their clearance from the plasma. lipid.org

Furthermore, EPA-EE has been found to reduce levels of remnant-like particle cholesterol (RLP-C), which is considered highly atherogenic. nih.gov In animal models, EPA also improves hepatic steatosis, in part by down-regulating lipogenic genes and potentially through the regulation of specific microRNAs involved in lipid metabolism. nih.govnih.gov

Table 2: Effects of this compound on Lipid Homeostasis

| Model/System | Effect | Key Mechanistic Finding | Citation |

| High-Fat-Fed Mice | Reduced hepatic triglyceride accumulation | Decreased gene expression of Srebp-1c, Fasn, Acaca | nih.gov |

| Mice on Saturated Fat Diet | Improved hepatic steatosis | Inhibition of SREBP-1 maturation | nih.gov |

| In Vitro/In Vivo Models | Decreased VLDL particles | Decreased hepatic release and/or increased plasma clearance | lipid.org |

| MARINE and ANCHOR studies (human data relevant to preclinical mechanisms) | Reduced Remnant-Like Particle Cholesterol (RLP-C) | Significant reduction in directly measured RLP-C | nih.gov |

Mechanistic Investigations in Metabolic Dysregulation Models

Beyond its cardiovascular effects, EPA-EE has been studied in the context of metabolic dysregulation, such as that seen in obesity and insulin (B600854) resistance. unc.edu

Adipose tissue is an active endocrine organ that secretes various signaling molecules known as adipokines. In obesity, adipose tissue can become inflamed, leading to altered adipokine secretion and contributing to metabolic complications.

Preclinical studies have shown that EPA can modulate adipose tissue function. In rodent models of obesity, EPA treatment was demonstrated to increase the secretion of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties. ahajournals.orgresearchgate.netnih.gov In an in vitro co-culture system of adipocytes and macrophages, EPA reversed the decrease in adiponectin secretion caused by the inflammatory interaction between these two cell types. ahajournals.orgresearchgate.netnih.gov This effect was attributed, at least in part, to the downregulation of tumor necrosis factor-alpha (TNF-α) in macrophages. ahajournals.orgresearchgate.netnih.gov It is suggested that EPA's ability to improve inflammatory changes in obese adipose tissue is a key mechanism for increasing adiponectin secretion. researchgate.netnih.gov

However, the effects of EPA on adiponectin can be complex. One study using primary cultured rat adipocytes found that EPA actually decreased adiponectin gene expression and secretion, suggesting that the in vivo effects may be indirect or involve interactions with other cell types within the adipose tissue. nih.gov Other research indicates that in adipose tissue, n-3 polyunsaturated fatty acids can decrease the release of fatty acids and have an anti-inflammatory effect by inhibiting the recruitment and activation of macrophages. nih.gov

Hepatic Lipid Metabolism and Steatosis Pathways

This compound (EPA-EE) has demonstrated significant effects on hepatic lipid metabolism and the amelioration of hepatic steatosis in various preclinical models. Studies in mice fed a high-fat diet have shown that EPA-EE markedly reduces fatty droplets in liver cells and lowers liver weight. nih.gov These effects are accompanied by a reduction in plasma levels of total cholesterol, free total cholesterol, phospholipids (B1166683), and triglycerides. nih.gov

Mechanistically, EPA-EE appears to improve hepatic steatosis and inflammation through pathways independent of obesity. nih.gov In high-fat fed mice, EPA supplementation led to reduced hepatic triglyceride accumulation. nih.gov This was attributed to a decrease in fatty acid synthesis and an upregulation of β-oxidation. nih.gov Furthermore, EPA has been shown to modulate genes and microRNAs related to lipid and carbohydrate metabolism, as well as inflammatory processes in the liver. nih.gov

In a study using a high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) mouse model, fatty acid supplementation, including EPA, prevented the development of NAFLD. This was evidenced by decreased lipid accumulation and hepatic steatosis, with a notable 33.5% decrease in hepatic triacylglycerol content. researchgate.net The underlying mechanisms for this include an increase in the expression of rate-limiting enzymes for fatty acid oxidation and ketone body biosynthesis, which are targets of peroxisome proliferator-activated receptor α (PPARα). researchgate.net

Interestingly, the effects of EPA on hepatic lipid metabolism appear to be sex-dependent. In male UCP1 knockout mice on a high-fat diet, EPA supplementation reduced liver triglycerides, an effect not observed in females. tdl.org This suggests that the response to EPA supplementation on the liver is influenced by genetic and sex-related factors. tdl.org

Table 1: Effects of this compound on Hepatic Lipid Metabolism in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| High-fat diet-fed mice | Reduced fatty droplets in liver cells, lowered liver weight, and decreased plasma lipids. | nih.gov |

| High-fat diet-fed C57BL/6J mice | Reduced hepatic triglyceride accumulation via decreased fatty acid synthesis and increased β-oxidation. Modulated genes and miRNAs related to lipid and carbohydrate metabolism. | nih.gov |

| NAFLD mouse model (high-fat diet) | Prevented NAFLD development, with a 33.5% decrease in hepatic triacylglycerol. Increased expression of fatty acid oxidation enzymes. | researchgate.net |

| UCP1 knockout mice (high-fat diet) | Sex-dependent effects: reduced liver triglycerides in males, but not in females. | tdl.org |

Insulin Sensitivity and Glucose Homeostasis Regulation

Preclinical studies have provided evidence for the beneficial effects of this compound (EPA-EE) on insulin sensitivity and glucose homeostasis. In Dahl salt-sensitive rats fed a high-sucrose diet, long-term administration of highly purified EPA-E prevented the development of insulin resistance. nih.gov This was demonstrated by a significant increase in the glucose infusion rate during euglycemic insulin-glucose clamp tests and a suppression of the elevation in plasma glucose and insulin levels after an oral glucose load. nih.gov The mechanism is thought to involve the modification of phospholipid components in the skeletal muscle membrane. nih.gov

Similarly, in a type 2 diabetes animal model (Goto-Kakizaki rats), EPA treatment was associated with a decrease in plasma insulin concentration, suggesting an improvement in insulin sensitivity. nih.gov This was linked to changes in lipid metabolism, including an activation of AMP-activated protein kinase (AMPK) in white adipose tissue. nih.gov Furthermore, EPA treatment led to increased GLUT4 expression in skeletal muscle and enhanced 2-deoxy-D-glucose uptake in C2C12 myotubes, indicating improved glucose metabolism. nih.gov

However, the effects of EPA-EE on glucose homeostasis may be context-dependent. In KKAy mice, a model of type 2 diabetes, chronic EPA-E administration improved endothelial dysfunction but did not alter plasma glucose or insulin levels. nih.gov This suggests that the vascular protective effects of EPA-E can occur independently of changes in glucose homeostasis. nih.gov

Research in both male and female mice has shown that EPA-EE can prevent obesity-induced hyperinsulinemia and hyperglycemia. unc.edu Studies using resolvin E1 (RvE1) receptor knockout mice have indicated that RvE1, a metabolite of EPA, mediates these effects on insulin and glucose levels. unc.edu

Table 2: Effects of this compound on Insulin Sensitivity and Glucose Homeostasis in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Dahl salt-sensitive rats (high-sucrose diet) | Prevented insulin resistance, increased glucose infusion rate, and suppressed post-load glucose and insulin spikes. | nih.gov |

| Goto-Kakizaki rats (type 2 diabetes model) | Decreased plasma insulin, suggesting improved insulin sensitivity. Activated AMPK in adipose tissue and increased GLUT4 in muscle. | nih.gov |

| KKAy mice (type 2 diabetes model) | Improved endothelial dysfunction without changing plasma glucose or insulin levels. | nih.gov |

| C57BL/6J mice (obesity-induced) | Prevented hyperinsulinemia and hyperglycemia. Effects mediated by the EPA metabolite, resolvin E1. | unc.edu |

Neurobiological and Cognitive Function Research in Animal Models

Preclinical research has explored the impact of this compound (EPA-EE) on various aspects of neurobiology and cognitive function, particularly in the context of neurodegenerative diseases.

In a study on a rat model of Alzheimer's disease, EPA in the form of phosphatidylcholine, but not as an ethyl ester, was found to significantly improve cognitive impairment induced by amyloid-beta (Aβ)1-42. rsc.org The beneficial effects were comparable to those of docosahexaenoic acid-ethyl ester (DHA-EE) and were associated with a decrease in lipid peroxidation and inhibition of tau hyperphosphorylation. rsc.org

Another study investigating the effects of EPA-EE in the YAC128 mouse model of Huntington's disease found that oral delivery of ethyl-EPA resulted in a modest but significant improvement in motor dysfunction. nih.gov However, it did not lead to a reduction in striatal neuropathology, indicating that the functional improvements may not be directly linked to preventing neurodegeneration in this model. nih.gov

Omega-3 fatty acids, including EPA, are known to be highly concentrated in the brain and possess anti-inflammatory and anti-apoptotic properties that may protect neurons in neurological diseases. nih.gov They are implicated in improving cognitive and behavioral functions. nih.gov

Neuroinflammation and Microglial Modulation

Eicosapentaenoic acid (EPA) has demonstrated significant potential in modulating neuroinflammation, primarily through its effects on microglia, the resident immune cells of the central nervous system. nih.gov In a mouse model of Alzheimer's disease, EPA supplementation was shown to effectively reverse the increase in M1 pro-inflammatory microglial markers and the decrease in M2 anti-inflammatory microglial markers in the hippocampus induced by Aβ1-42. nih.gov This shift in microglial polarization was accompanied by a normalization of pro-inflammatory and anti-inflammatory cytokine levels. nih.gov

The anti-inflammatory effects of omega-3 fatty acids like EPA on microglia are a key area of research. nih.gov While generally exerting anti-inflammatory actions, they have also been shown to increase phagocytosis, an activity associated with inflammation. nih.gov This can be understood in the context of inflammation resolution, where EPA-derived metabolites, known as pro-resolving factors, are both anti-inflammatory and enhance phagocytic activity. nih.gov

Mechanistically, EPA is thought to reduce neuroinflammation in the brain, which can help prevent or mitigate conditions affecting mental well-being. longdom.org It also supports the production of key neurotransmitters like serotonin (B10506) and dopamine, which are crucial for mood and cognitive regulation. longdom.org

Synaptic Plasticity and Neurogenesis Mechanisms

Eicosapentaenoic acid (EPA) has been shown to positively influence synaptic plasticity and neurogenesis in preclinical models. In a study involving rats, oral administration of highly purified ethyl EPA (EPA-E) led to a significant enhancement of long-term potentiation (LTP) in the CA1 region of the hippocampus, a key physiological correlate of learning and memory. nih.gov This was associated with an increased gene expression of a regulatory subunit of phosphatidylinositol 3-kinase (PI3-kinase), a pathway involved in cell survival and plasticity. nih.gov

Furthermore, EPA administration increased the EPA content in both neurons and glial cells, and also raised the docosahexaenoic acid (DHA) content in glial cells. nih.gov In vitro studies using differentiated PC12 cells showed that EPA increased the phosphorylation of Akt, a downstream target of PI3-kinase, and protected against cell death. nih.gov These findings suggest that EPA may protect against neurodegeneration by modulating synaptic plasticity and activating the PI3-kinase/Akt pathway. nih.gov

Omega-3 fatty acids, including EPA, are known to enhance adult hippocampal neurogenesis, a process linked to cognitive and mood regulation. nih.gov They promote synaptic plasticity by increasing LTP and modulating the expression of synaptic proteins, which in turn stimulates the formation of new dendritic branches and spines. nih.gov

Immunomodulatory Actions of this compound in Preclinical Inflammatory Models

Eicosapentaenoic acid (EPA) and its ethyl ester form (EPA-EE) have demonstrated significant immunomodulatory effects in a variety of preclinical inflammatory models. These actions are largely attributed to their ability to alter the production of inflammatory mediators and suppress the activity of inflammatory leukocytes. nih.gov

In murine models, EPA has been shown to have potent anti-inflammatory properties. nih.gov For instance, in a murine model of cardiac allograft transplantation, a high dose of purified EPA markedly prolonged graft survival, suggesting an induction of regulatory T cells (Tregs) through a peroxisome proliferator-activated receptor γ (PPARγ)-dependent mechanism. nih.gov

Studies on murine preadipocytes (3T3-L1 cells) activated with inflammatory factors showed that EPA supplementation led to a significant decrease in the levels of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins (B1171923). semanticscholar.org This further supports the anti-inflammatory properties of EPA at a cellular level. semanticscholar.org

In models of atherosclerosis, EPA has been shown to reduce the development of atherosclerotic lesions and decrease the accumulation of macrophages within these plaques. nih.govmdpi.com It also inhibits the expression of adhesion molecules and pro-inflammatory cytokines. mdpi.com

Furthermore, EPA and its downstream metabolites have been shown to modulate B-cell activity. In obese mice, EPA ethyl esters enhanced the frequency of certain B-cell subsets and increased the production of cytokines like IL-10 in a time-dependent manner. researchgate.net

Resolution of Inflammation Pathways

A key aspect of the immunomodulatory action of eicosapentaenoic acid (EPA) is its role in the active resolution of inflammation. EPA serves as a substrate for the enzymatic production of specialized pro-resolving mediators (SPMs), most notably resolvin E1 (RvE1). nih.gov

RvE1 actively promotes the resolution of inflammation by binding to its receptor, ChemR23. nih.gov This activation has been shown in various models to dampen the immune response and provide atheroprotective effects. nih.gov The intermediate metabolite in this pathway, 18-HEPE, has emerged as a biomarker for the conversion of EPA to these pro-resolving mediators. nih.gov

The anti-inflammatory effects of EPA are also linked to its ability to compete with arachidonic acid (AA), an omega-6 fatty acid. By displacing AA from cell membranes, EPA reduces the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. researchgate.net

Adaptive and Innate Immune Cell Responses

Preclinical research indicates that this compound (EPA-EE) exerts nuanced modulatory effects on both the adaptive and innate immune systems, rather than causing generalized immunosuppression. nih.gov Studies in murine models have demonstrated that EPA can influence B cell activity, T cell responses, and cytokine production.

In models of obesity, dietary supplementation with EPA ethyl ester has been shown to differentially enhance the activity of B cells. nih.gov For instance, mice fed a high-fat diet supplemented with EPA exhibited an increase in spleen weight and a higher frequency of specific B-cell subsets. nih.gov Furthermore, upon stimulation with lipopolysaccharide (LPS), B cells from EPA-fed mice showed enhanced cytokine production. nih.gov In the context of autoimmunity, research in lupus mouse models revealed that dietary EPA suppresses the differentiation of naïve B cells into autoantibody-producing plasma cells, leading to attenuated autoantibody production. frontiersin.org This suggests a targeted mechanism by which EPA may mitigate autoimmune pathology. frontiersin.org

Regarding T cell responses, studies using mitogen stimulation have shown varied effects. In one study, Balb/c mice fed an EPA-enriched diet showed a significant decrease in the splenocyte proliferation index when stimulated with concanavalin (B7782731) A, a T-cell mitogen. nih.gov However, no difference was observed when cells were stimulated with anti-CD3 and interleukin-2, which mimics a more specific antigen-driven T cell response. nih.gov This suggests that EPA's influence is selective and may not impair antigen-specific immunosurveillance. nih.gov

EPA also modulates the production of inflammatory cytokines. Splenocytes from mice on an EPA-enriched diet showed a significant increase in the production of tumor necrosis factor (TNF) when stimulated by LPS ex vivo. nih.gov This highlights that EPA does not uniformly suppress inflammatory responses but rather modulates the immune system in a complex manner. nih.gov The overarching preclinical evidence points towards EPA's ability to diminish the activation of pro-inflammatory Th1/Th17 cells and promote a shift towards M2 anti-inflammatory macrophages. nih.gov

Table 1: Effects of this compound on Immune Cell Responses in Preclinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| Obese Murine Model | Differentially enhanced B-cell frequency and activity; Increased spleen weight. | nih.gov |

| Lupus Mouse Models | Suppressed differentiation of naïve B cells into plasma cells; Attenuated autoantibody production. | frontiersin.org |

| Balb/c Mice | Decreased splenocyte proliferation with concanavalin A stimulation; No effect with anti-CD3/IL-2 stimulation. | nih.gov |

| Balb/c Mice (LPS stimulation) | Increased ex vivo production of Tumor Necrosis Factor (TNF) by splenocytes. | nih.gov |

Renoprotective Mechanisms in Experimental Kidney Disease Models

The renoprotective potential of this compound has been investigated in various preclinical models of kidney disease, with outcomes often depending on the underlying cause of the renal injury.

Conversely, in a non-immune model of chronic renal failure (CRF) induced by 5/6 renal mass ablation in rats, EPA treatment did not substantially alter the progression of the disease. nih.gov In this model, the renal damage is primarily driven by hemodynamic changes, such as glomerular hyperperfusion and hypertension. nih.gov EPA supplementation did not modify these hemodynamic profiles, nor did it reduce the resulting proteinuria and glomerular sclerosis. nih.govscite.ai This contrasts with findings in immune-mediated models of glomerulonephritis, where EPA has shown beneficial effects, suggesting that its renoprotective actions are more pronounced in inflammatory and immune-driven pathologies. nih.govscite.ai

Table 2: Renoprotective Effects of this compound in Animal Models

| Kidney Disease Model | Animal | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Diabetic Kidney Disease | Streptozotocin-induced diabetic mice | Ameliorated mesangial expansion; Decreased albuminuria. | Inhibition of Endothelial to Mesenchymal Transition (EndMT) via the PKCβ/TGF-β/PAI-1 pathway. | nih.gov |

| Non-immune Chronic Renal Failure (5/6 renal ablation) | Rats | No significant modification of hemodynamic profiles, proteinuria, or glomerular sclerosis. | Hemodynamic effects of EPA were not sufficient to alter the non-immune-driven damage. | nih.gov |

Insights into Pulmonary Pathophysiology Modulation in Preclinical Systems

Preclinical research, primarily using in vitro models of human pulmonary endothelial cells, indicates that eicosapentaenoic acid has a protective role against inflammation and dysfunction in the pulmonary vasculature. These studies highlight its potential to counteract the harmful effects of environmental pollutants and inflammatory cytokines. nih.govbohrium.com

In studies exposing human pulmonary microvascular endothelial cells to urban or fine particulate matter (PM), pretreatment with EPA was shown to mitigate endothelial dysfunction. nih.govbohrium.com A key finding was the restoration of nitric oxide (NO) bioavailability. PM exposure caused a significant decrease in the ratio of NO to the reactive oxygen species peroxynitrite (ONOO-), an indicator of eNOS uncoupling and oxidative stress. EPA pretreatment reversed this effect. nih.gov Furthermore, EPA reduced the PM-induced release of soluble intercellular adhesion molecule-1 (sICAM-1), a marker of endothelial inflammation. bohrium.com

Proteomic analyses have further elucidated the molecular mechanisms behind these effects. In pulmonary endothelial cells challenged with the pro-inflammatory cytokine interleukin-6 (IL-6), EPA treatment downregulated the expression of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system that promotes inflammation and vasoconstriction. nih.gov This reduction in ACE expression correlated with a decrease in other inflammatory proteins, including ICAM-1. nih.gov These findings suggest that EPA modulates pulmonary endothelial function by altering the expression of proteins involved in inflammation, oxidative stress, and vascular tone. nih.govnih.gov

Table 3: Modulation of Pulmonary Pathophysiology by EPA in Preclinical Systems

| Model System | Challenge | Key Findings with EPA Pretreatment | Reference |

|---|---|---|---|

| Human Pulmonary Microvascular Endothelial Cells | Particulate Matter (PM) | Reversed eNOS uncoupling (restored NO/ONOO- ratio); Reduced sICAM-1 release. | nih.govbohrium.com |

| Human Pulmonary Microvascular Endothelial Cells | Interleukin-6 (IL-6) | Downregulated expression of Angiotensin-Converting Enzyme (ACE); Reduced expression of ICAM-1. | nih.gov |

Bone Metabolism and Osteogenesis Research

Preclinical studies investigating the effects of this compound on bone metabolism have yielded specific, though not uniformly positive, results. Research using ovariectomized (OVX) rats, a standard animal model for postmenopausal osteoporosis, has been central to understanding its potential role.